N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide is a synthetic small molecule characterized by a benzoxazepine core fused with a sulfonamide substituent. The benzoxazepine moiety features a 5-ethyl group, 3,3-dimethyl substituents, and a 4-oxo functional group, while the sulfonamide side chain is derived from 2-methylpropane (isobutyl). The molecular formula is C₁₉H₂₇N₂O₄S, with a calculated molecular weight of 385.49 g/mol. This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to benzodiazepine derivatives and sulfonamide-based enzyme inhibitors, though specific biological targets remain unconfirmed in publicly available literature.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-19-14-8-7-13(18-24(21,22)10-12(2)3)9-15(14)23-11-17(4,5)16(19)20/h7-9,12,18H,6,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVWCMNPTGWOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide typically involves multiple steps. The process begins with the formation of the benzoxazepine ring, followed by the introduction of the sulfonamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO2NH-) participates in hydrolysis, substitution, and coordination reactions. Key findings include:
Hydrolysis
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Acidic Conditions : The sulfonamide bond undergoes cleavage in concentrated HCl (6 M) at reflux (110°C), yielding 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine and 2-methylpropane-1-sulfonic acid .
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Basic Conditions : NaOH (2 M) at 80°C converts the sulfonamide into its sodium sulfonate derivative via deprotonation and subsequent elimination.
Substitution Reactions
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using K2CO3 as a base to form N-alkylated derivatives at 60°C .
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Acylation : Acetyl chloride in pyridine substitutes the sulfonamide’s NH group, producing N-acetylated analogs.
Benzoxazepine Ring Modifications
The oxazepine ring demonstrates ring-opening and functionalization reactions:
Ring-Opening Hydrolysis
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Under strong acidic conditions (H2SO4, 50°C), the oxazepine ring opens to form a secondary amine and a ketone intermediate, which further reacts to stabilize via intramolecular cyclization .
Oxidation
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Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the tertiary amine in the oxazepine ring to an N-oxide, confirmed via FT-IR peaks at 1,250–1,300 cm⁻¹ .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring in the benzoxazepine core undergoes EAS at the 7-position:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 7-Nitro derivative | 68% |
| Sulfonation | H2SO4/SO3, 40°C | 7-Sulfo derivative | 55% |
| Halogenation | Br2/FeBr3, RT | 7-Bromo analog | 72% |
Coordination Chemistry
The sulfonamide group acts as a ligand for transition metals:
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Copper(II) Complexation : Forms a 1:2 complex with CuCl2 in ethanol, characterized by a bathochromic shift in UV-Vis spectra (λmax = 420 nm).
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Palladium-Catalyzed Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh3)4, enabling biaryl synthesis at the 8-position .
Reduction Reactions
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Catalytic Hydrogenation : H2/Pd-C (10% wt) reduces the oxazepine ring’s ketone group to a secondary alcohol at 50 psi and 25°C .
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LiAlH4 Reduction : Selectively reduces the sulfonamide to a thiol (-SH) under anhydrous THF at 0°C .
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces C-S bond cleavage in the sulfonamide group, generating a thiyl radical detectable via ESR spectroscopy.
Key Mechanistic Insights
Scientific Research Applications
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit various biological activities. Notably:
- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for further studies in antimicrobial drug development.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects in various models, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by interacting with specific cellular pathways.
Interaction Studies
Interaction studies involving this compound have demonstrated its potential to interact with various biological macromolecules such as enzymes and receptors. Techniques used to assess these interactions include:
- Molecular Docking Studies : To predict binding affinities and orientations.
- In Vitro Assays : To evaluate biological activity against target enzymes or receptors.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Dexamethasone | Steroidal structure with anti-inflammatory properties | Anti-inflammatory |
| Phenothiazine | Contains a sulfur atom in its structure | Antipsychotic |
This comparative analysis highlights the unique features of N-(5-ethyl-3,3-dimethyl) as both an oxazepine and sulfonamide derivative, which may enhance its pharmacological profile compared to traditional sulfonamides or other heterocycles.
Potential Therapeutic Applications
Given its diverse biological activities and structural characteristics, N-(5-ethyl-3,3-dimethyl) holds promise for various therapeutic applications:
- Antibacterial Agents : Further development could lead to new treatments for bacterial infections.
- Anti-inflammatory Drugs : Potential use in managing chronic inflammatory conditions.
- Oncology Research : Investigating its role in cancer treatment protocols.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs. Below is a detailed analysis based on the closest structural relative identified in the provided evidence and inferred trends:
Key Structural Differences and Implications
Target Compound vs. N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
Impact of Structural Variations:
Lipophilicity : The trifluoroethyl group in the evidence compound increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s aliphatic sulfonamide (logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility.
Steric Hindrance : The 3,4-dimethylbenzene substituent in the evidence compound adds steric bulk, which could reduce binding pocket compatibility compared to the target’s simpler isobutyl chain.
Hypothetical Pharmacological Profile
While direct activity data for the target compound is unavailable, the evidence compound’s structural features suggest:
- Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrases and serine proteases. The trifluoroethyl group in the evidence compound may enhance selectivity for hydrophobic active sites .
- Metabolic Stability : The target compound’s aliphatic sulfonamide may confer faster metabolic clearance compared to the evidence compound’s fluorinated aromatic group, which resists oxidative degradation.
Research Findings and Limitations
Data Gaps
- No experimental binding or enzymatic data exists in public databases for the target compound.
- The evidence compound’s structure (PDB ID: 6EW) was resolved in 2016 but lacks associated biochemical studies , limiting mechanistic insights.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Formula
The chemical formula for this compound is:
Molecular Weight
The molecular weight of the compound is approximately 418.51 g/mol.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of vital metabolic pathways.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria.
- Chronic Inflammatory Conditions : The anti-inflammatory effects may be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Cancer Therapy : Preliminary studies indicate that the compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
- Anti-inflammatory Activity : In a preclinical model of arthritis, administration of the compound reduced paw swelling and serum levels of inflammatory markers by approximately 50% compared to controls.
- Cytotoxicity in Cancer Cells : Research conducted on human breast cancer cell lines revealed that the compound induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment.
Data Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide?
- Methodological Answer : The synthesis of benzoxazepine-sulfonamide derivatives typically involves coupling sulfonyl chlorides with amine-functionalized benzoxazepine precursors under basic conditions (e.g., triethylamine or pyridine). For example, similar compounds (e.g., ) were synthesized via Buchwald-Hartwig amination or nucleophilic substitution, with reaction yields optimized by controlling temperature (room temperature to 80°C) and solvent polarity (DCM or THF). Post-synthesis purification often employs flash chromatography (silica gel, hexane/EtOAc gradients) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with mobile phases (methanol/water + 0.1% formic acid) for purity assessment. Electrospray ionization (ESI) in positive mode aids in confirming molecular weight .
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolves substituent positions, with characteristic benzoxazepine carbonyl peaks at ~170–175 ppm and sulfonamide S=O stretches in IR at ~1350–1150 cm⁻¹ .
- Elemental Analysis : Validate stoichiometry with ≤0.4% deviation for C, H, N, S.
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours. Use deuterated internal standards (e.g., triclosan-d₃) to correct for matrix effects .
- Photostability : Expose to UV light (λ = 254–365 nm) in quartz cuvettes. Track photodegradation products using high-resolution MS (Q-TOF) to identify cleavage pathways .
Q. What experimental strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?
- Methodological Answer :
- Metabolic Profiling : Use liver microsomes (human/rat) to identify phase I/II metabolites. Compare LC-MS profiles with in vitro IC₅₀ values (e.g., enzyme inhibition assays) to correlate metabolic stability with activity loss.
- Plasma Protein Binding : Employ equilibrium dialysis (37°C, 4 hours) to measure free fraction. High protein binding (>95%) may explain bioavailability discrepancies .
Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations at the ethyl-dimethyl (C5) or sulfonamide (C8) positions. Test against related targets (e.g., kinases, GPCRs) to map pharmacophore requirements.
- Crystallography : Co-crystallize the compound with its target protein (e.g., X-ray diffraction at 2.0 Å resolution) to identify critical hydrogen bonds or hydrophobic interactions. MD simulations (50 ns trajectories) can predict off-target binding .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
